molecular formula C18H22N6O3 B12244691 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B12244691
M. Wt: 370.4 g/mol
InChI Key: QOMUWOSBCMGWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic synthesis. The process may include:

    Formation of the imidazo[1,2-b]pyridazin-6-yloxy moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Incorporation of the pyrazole moiety: This can be done through condensation reactions with suitable pyrazole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could focus on its potential as an enzyme inhibitor or receptor modulator.

Medicine

If the compound shows promising biological activity, it could be developed into therapeutic agents for various diseases.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine analogs: Compounds with similar structures but different substituents.

    Other heterocyclic compounds: Compounds containing imidazo[1,2-b]pyridazin or pyrazole moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H22N6O3/c1-22-11-14(17(21-22)26-2)18(25)23-8-5-13(6-9-23)12-27-16-4-3-15-19-7-10-24(15)20-16/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3

InChI Key

QOMUWOSBCMGWIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.